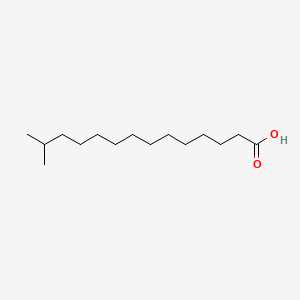

13-Methyltetradecanoic Acid

Description

13-Methyltetradecanoic acid has been reported in Streptomyces manipurensis, Chondrosia reniformis, and other organisms with data available.

13-Methyltetradecanoic Acid is a branched-chain saturated fatty acid that is comprised of tetradecanoic acid with a methyl group on the carbon in the thirteenth position.

Structure

3D Structure

Properties

IUPAC Name |

13-methyltetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O2/c1-14(2)12-10-8-6-4-3-5-7-9-11-13-15(16)17/h14H,3-13H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCYQVNGROEVLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179552 | |

| Record name | 13-Methyltetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2485-71-4, 50973-09-6 | |

| Record name | 13-Methyltetradecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2485-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13-Methyltetradecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002485714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13-Methyltetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopentadecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.683 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 13-Methylmyristic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 13-METHYLTETRADECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M09T9M1LTY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling 13-Methyltetradecanoic Acid: A Comprehensive Technical Guide on its Natural Sources and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Methyltetradecanoic acid (13-MTD), a branched-chain fatty acid, has garnered significant scientific interest due to its potential therapeutic properties, particularly its pro-apoptotic effects on cancer cells. This technical guide provides an in-depth exploration of the natural origins and discovery of this intriguing molecule. It summarizes its presence across various biological systems, details the seminal findings that brought it to the forefront of research, and presents key experimental methodologies for its study.

Introduction

13-Methyltetradecanoic acid, also known as isopentadecanoic acid, is a saturated fatty acid with a methyl group at the 13th carbon position.[1] Unlike many common fatty acids, it is not synthesized by the human body.[2][3] Its discovery and subsequent investigation have revealed a fascinating intersection of microbiology, natural product chemistry, and oncology. This document serves as a comprehensive resource for professionals seeking to understand the foundational knowledge surrounding 13-MTD.

Discovery: From a Fermented Soybean Product to a Potential Anticancer Agent

The discovery of 13-Methyltetradecanoic acid as a bioactive compound is intrinsically linked to a traditional Chinese soy fermentation product named Yang Zhen Hua 851.[2] In 1985, this product, developed by Pentagenic Pharmaceuticals, began to be used as an alternative to traditional chemotherapy, with many patients reporting improvements in their conditions.[2] Subsequent research aimed at identifying the active anticancer component within Yang Zhen Hua 851 led to the isolation and identification of 13-Methyltetradecanoic acid as the most abundant and potent fatty acid responsible for its tumor-fighting properties.[2] This pivotal discovery opened the door for further scientific investigation into its mechanisms of action and potential as a chemotherapeutic agent.[2]

Natural Sources of 13-Methyltetradecanoic Acid

13-Methyltetradecanoic acid is found in a diverse range of natural sources, spanning from microorganisms to marine invertebrates and plants. Its presence is often associated with specific metabolic pathways within these organisms.

Bacterial Kingdom

Bacteria are a primary source of 13-MTD. It is a common component of the cell membranes of various bacterial species, where branched-chain fatty acids play a crucial role in maintaining membrane fluidity.

-

Streptomyces species: Several species within the Streptomyces genus, such as Streptomyces indicus and Streptomyces manipurensis, are known to produce 13-MTD.[1][4]

-

Stenotrophomonas maltophilia : The bacterial strain used in the fermentation of Yang Zhen Hua 851, assigned ATCC 202105, was identified as a source of 13-methyl-tetradecanoic acid.[3]

-

General Presence: Iso- and anteiso-fatty acids are considered taxonomic markers for many bacterial species.[5]

Marine Organisms

A variety of marine invertebrates have been found to contain 13-Methyltetradecanoic acid, often as a constituent of their lipid profiles.

-

Sponges: Several species of marine sponges, including Agelas conifera, Amphimedon compressa, Callyspongia fallax, Erylus formosus, and Myrmekioderma rea, have been identified as natural sources of this fatty acid.[4] A related compound, (+/-)-2-methoxy-13-methyltetradecanoic acid, was identified in the sponge Amphimedon complanata.[6]

-

Chondrosia reniformis : This sponge species has also been reported to contain 13-Methyltetradecanoic acid.[1]

Plant Kingdom

While less common than in bacteria, 13-MTD has been identified in some plant species.

-

Medicago sativa (Alfalfa): This common forage crop is a known plant source of 13-Methyltetradecanoic acid.[4]

-

Paeonia lactiflora (Chinese peony): This flowering plant also contains 13-MTD.[4]

-

Pinus sibirica (Siberian pine): This species of pine tree is another documented source.[4]

Mammalian Sources

Although not synthesized de novo in humans, 13-Methyltetradecanoic acid can be found in some mammalian tissues and fluids, likely originating from dietary intake and the gut microbiome.[3]

-

Bovine and Human Milk: Both have been reported to contain 13-MTD.[3]

-

Ox and Sheep Depot Fats: This fatty acid is also present in the fat stores of these animals.[3]

Quantitative Data on Natural Occurrence

| Kingdom | Phylum/Division | Class/Order | Genus/Species | Common Name | Reference |

| Bacteria | Actinobacteria | Actinomycetales | Streptomyces indicus | - | [4] |

| Streptomyces manipurensis | - | [1][4] | |||

| Proteobacteria | Xanthomonadales | Stenotrophomonas maltophilia | - | [3] | |

| Animalia | Porifera | Demospongiae | Agelas conifera | - | [4] |

| Amphimedon compressa | - | [4] | |||

| Amphimedon complanata | - | [6] | |||

| Callyspongia fallax | - | [4] | |||

| Chondrosia reniformis | - | [1] | |||

| Erylus formosus | - | [4] | |||

| Myrmekioderma rea | - | [4] | |||

| Plantae | Tracheophyta | Magnoliopsida | Medicago sativa | Alfalfa | [4] |

| Paeonia lactiflora | Chinese peony | [4] | |||

| Pinopsida | Pinus sibirica | Siberian pine | [4] |

Experimental Protocols

The study of 13-Methyltetradecanoic acid involves its isolation from natural sources, chemical synthesis for producing larger quantities, and various analytical techniques for its characterization and quantification.

Isolation from Natural Sources

The isolation of 13-MTD from complex biological matrices typically involves lipid extraction followed by chromatographic separation.

General Workflow for Isolation:

Caption: General workflow for the isolation of 13-MTD.

A common method for extracting total fatty acids from bacterial cultures involves a one-step extraction and methylation process.

Protocol for Total Fatty Acid Extraction and Methylation from Bacteria: [7]

-

Cell Harvesting: Centrifuge the bacterial culture to pellet the cells.

-

Lysis and Methylation: Resuspend the cell pellet in a solution of methanol (B129727) and acetyl chloride. This mixture lyses the cells and catalyzes the transesterification of fatty acids to fatty acid methyl esters (FAMEs).

-

Extraction: Add hexane (B92381) to the mixture to extract the FAMEs.

-

Phase Separation: Centrifuge the mixture to separate the hexane layer (containing FAMEs) from the aqueous layer.

-

Analysis: Analyze the hexane layer directly by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).

Chemical Synthesis

Chemical synthesis provides a reliable method for obtaining pure 13-Methyltetradecanoic acid for research purposes. One documented method is the Wittig reaction.[8][9]

Synthetic Pathway via Wittig Reaction:

Caption: Synthetic route to 13-MTD via the Wittig reaction.

Quantification Methods

Accurate quantification of 13-MTD is crucial for studying its biological roles. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are the most common techniques.

General Protocol for GC-MS Quantification of Fatty Acids: [7]

-

Sample Preparation: Extract and convert fatty acids to their more volatile methyl esters (FAMEs) as described in section 5.1.

-

Internal Standard: Add a known amount of an internal standard (e.g., heptadecanoic acid) to the sample before extraction to correct for variations in extraction efficiency and injection volume.

-

GC Separation: Inject the FAMEs mixture onto a GC column. The different FAMEs will separate based on their boiling points and interactions with the stationary phase.

-

MS Detection and Quantification: As the FAMEs elute from the GC column, they are ionized and detected by a mass spectrometer. The abundance of the specific ion corresponding to 13-methyltetradecanoate (B1259418) is measured and compared to the internal standard to determine its concentration.

UPLC/MS Method for Fatty Acid Quantification: [10]

A simple and reliable method for the quantitative measurement of fatty acid content in bacterial biomass without prior derivatization using ultra-performance liquid chromatography-electrospray ionization mass spectrometry (UPLC-ESI-MS) has also been developed.

Biological Activity and Signaling Pathways

13-Methyltetradecanoic acid has been shown to induce apoptosis in various cancer cell lines.[2] Its mechanism of action involves the modulation of key signaling pathways.

Signaling Pathway of 13-MTD-Induced Apoptosis:

Caption: Signaling cascade initiated by 13-MTD leading to apoptosis.

Research has shown that 13-MTD inhibits the phosphorylation of AKT, a key regulator of cell survival.[2] By down-regulating p-AKT, it disrupts pro-survival signals in cancer cells.[2] Additionally, it has been shown to modulate the MAPK pathway.[2] These actions converge on the mitochondria-mediated apoptotic pathway, leading to the activation of executioner caspases like caspase-3, ultimately resulting in programmed cell death.[2][5]

Conclusion

13-Methyltetradecanoic acid stands as a compelling natural product with significant therapeutic potential. Its discovery, rooted in traditional medicine, has paved the way for modern scientific inquiry into its anticancer properties. The diverse array of natural sources, from bacteria to marine sponges, highlights the widespread distribution of this unique fatty acid in nature. A thorough understanding of its origins, coupled with robust experimental methodologies for its isolation, synthesis, and quantification, is essential for advancing research and development efforts aimed at harnessing its full therapeutic capabilities. Further exploration into its biosynthesis in various organisms and a more detailed quantification of its levels in different natural matrices will be critical for future applications.

References

- 1. 13-Methyltetradecanoic Acid | C15H30O2 | CID 151014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 13-Methyltetradecanoic acid - Wikipedia [en.wikipedia.org]

- 3. View of Synthesis of the isofatty acid 13-methyl-tetradecanoic acid and its triglyceride [grasasyaceites.revistas.csic.es]

- 4. NP-MRD: Showing NP-Card for 13-Methyltetradecanoic acid (NP0083691) [np-mrd.org]

- 5. yang851.com [yang851.com]

- 6. The first total synthesis of the marine fatty acid (+/-)-2-methoxy-13-methyltetradecanoic acid: a cytotoxic fatty acid to leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of the isofatty acid 13-methyl-tetradecanoic acid and its triglyceride | Grasas y Aceites [grasasyaceites.revistas.csic.es]

- 9. researchgate.net [researchgate.net]

- 10. UPLC/MS based method for quantitative determination of fatty acid composition in Gram-negative and Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of 13-Methyltetradecanoic Acid in Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty acids (BCFAs) are integral components of the cell membranes of many bacterial species, influencing membrane fluidity and adaptation to environmental stress. 13-Methyltetradecanoic acid, an iso-fatty acid, is a prominent example of these crucial lipids. Understanding its biosynthetic pathway is of significant interest for the development of novel antimicrobial agents and for applications in biotechnology. This technical guide provides a detailed overview of the biosynthesis of 13-methyltetradecanoic acid in bacteria, including the key enzymatic steps, relevant quantitative data, and detailed experimental protocols for its study.

Introduction

13-Methyltetradecanoic acid, also known as isopentadecanoic acid, is a saturated fatty acid with a methyl branch at the antepenultimate carbon.[1] It is commonly found in the lipids of various bacterial species, particularly within the genus Bacillus.[2][3] The presence and relative abundance of specific BCFAs can be used as a taxonomic marker for bacterial identification.[4] The biosynthesis of 13-methyltetradecanoic acid is a specialized branch of the type II fatty acid synthase (FASII) system, which is distinct from the type I system found in mammals, making it an attractive target for selective antibacterial drug development.[5]

This guide will delve into the core aspects of the 13-methyltetradecanoic acid biosynthesis pathway, presenting a consolidation of current knowledge to aid researchers in this field.

The Biosynthetic Pathway

The synthesis of 13-methyltetradecanoic acid begins with the generation of a specific branched-chain primer, isobutyryl-CoA, which is derived from the amino acid valine. This primer is then elongated through multiple cycles of the FASII system.

Primer Synthesis

The initial and committing step in the biosynthesis of iso-fatty acids is the formation of the short-chain acyl-CoA primer. In the case of 13-methyltetradecanoic acid, this primer is isobutyryl-CoA.

-

Transamination of Valine: The biosynthesis starts with the transamination of the branched-chain amino acid L-valine to its corresponding α-keto acid, α-ketoisovalerate. This reaction is catalyzed by a branched-chain aminotransferase.

-

Decarboxylation of α-Ketoisovalerate: The crucial step is the oxidative decarboxylation of α-ketoisovalerate to isobutyryl-CoA. This reaction is catalyzed by the branched-chain α-keto acid decarboxylase (BCKA) complex.[6] This enzyme complex is essential for the synthesis of all iso-branched-chain fatty acids.[7]

Fatty Acid Elongation

Once isobutyryl-CoA is synthesized, it enters the fatty acid elongation cycle, which is carried out by the multi-enzyme FASII system. Each cycle extends the acyl chain by two carbons, utilizing malonyl-CoA as the extender unit.

-

Initiation of Elongation: The first condensation reaction is catalyzed by β-ketoacyl-acyl carrier protein (ACP) synthase III, commonly known as FabH. This enzyme condenses the isobutyryl-CoA primer with malonyl-ACP to form β-ketoisocaproyl-ACP. The substrate specificity of FabH is a key determinant in initiating branched-chain fatty acid synthesis.[8]

-

Elongation Cycles: The subsequent elongation cycles involve a series of four conserved reactions:

-

Reduction: The β-ketoacyl-ACP is reduced by β-ketoacyl-ACP reductase (FabG).

-

Dehydration: A water molecule is removed by β-hydroxyacyl-ACP dehydratase (FabZ).

-

Second Reduction: The resulting enoyl-ACP is reduced by enoyl-ACP reductase (FabI).

-

Condensation: The elongated acyl-ACP chain is then condensed with another molecule of malonyl-ACP by β-ketoacyl-ACP synthase I (FabB) or II (FabF).

-

This cycle is repeated six times, adding a total of twelve carbons from six malonyl-CoA molecules to the initial four-carbon isobutyryl primer, ultimately yielding the 16-carbon acyl-ACP precursor to 13-methyltetradecanoyl-ACP.

-

Termination: The final fatty acid chain is released from the ACP by a thioesterase or transferred directly to membrane lipids.

Below is a diagram illustrating the biosynthetic pathway of 13-methyltetradecanoic acid.

Data Presentation

Quantitative data on the biosynthesis of 13-methyltetradecanoic acid is crucial for understanding the regulation and efficiency of this pathway. The following tables summarize key quantitative parameters.

Table 1: Fatty Acid Composition in Bacillus subtilis

This table presents the relative abundance of major fatty acids in Bacillus subtilis, highlighting the significant contribution of 13-methyltetradecanoic acid (iso-C15:0) to the total fatty acid pool.

| Fatty Acid | Abbreviation | Percentage of Total Fatty Acids (%) | Reference |

| 13-Methyltetradecanoic acid | iso-C15:0 | 34.72 | [7] |

| 12-Methyltetradecanoic acid | anteiso-C15:0 | 33.72 | [7] |

| 14-Methylpentadecanoic acid | iso-C16:0 | 1.85 | [7] |

| 15-Methylhexadecanoic acid | iso-C17:0 | 7.11 | [7] |

| 14-Methylhexadecanoic acid | anteiso-C17:0 | 10.24 | [7] |

| Other branched and straight-chain fatty acids | 12.36 | [7] |

Table 2: Kinetic Parameters of Key Enzymes

This table provides kinetic data for enzymes involved in the initiation of branched-chain fatty acid synthesis. The data is primarily from studies on Bacillus subtilis and related bacteria.

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |

| BCKA Decarboxylase | α-Ketoisovalerate | ~50 | Not Reported | |

| (Bovine Kidney) | α-Ketoisocaproate | ~40 | Not Reported | |

| FabH (E. coli) | Acetyl-CoA | 0.3 ± 0.1 | 5.9 ± 1.4 min⁻¹ (kcat) | |

| Malonyl-CoA | 2500 ± 800 | |||

| FabH (B. subtilis) | Isobutyryl-CoA | Not Reported | More active than with acetyl-CoA | [8] |

| Isovaleryl-CoA | Not Reported | Active | [8] |

Experimental Protocols

The elucidation of the 13-methyltetradecanoic acid biosynthesis pathway relies on a combination of biochemical and analytical techniques. This section provides detailed methodologies for key experiments.

Analysis of Bacterial Fatty Acid Composition by GC-MS

Objective: To identify and quantify the fatty acid profile of a bacterial culture, including 13-methyltetradecanoic acid.

Principle: Fatty acids are extracted from bacterial cells and converted to their volatile methyl esters (FAMEs). The FAMEs are then separated by gas chromatography and identified and quantified by mass spectrometry.[3]

Protocol:

-

Cell Culture and Harvesting:

-

Grow the bacterial strain of interest (e.g., Bacillus subtilis) in an appropriate liquid medium to the desired growth phase (e.g., mid-logarithmic or stationary).

-

Harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

-

Wash the cell pellet twice with sterile saline or phosphate-buffered saline (PBS) to remove residual medium components.

-

Lyophilize or oven-dry the cell pellet to a constant weight.

-

-

Saponification and Methylation (FAMEs Preparation):

-

To the dried cell pellet (e.g., 10-20 mg), add 1 mL of 0.5 M NaOH in methanol.

-

Incubate at 80°C for 30 minutes with occasional vortexing to saponify the lipids.

-

Cool the sample to room temperature and add 2 mL of 14% (w/v) boron trifluoride (BF₃) in methanol.

-

Incubate at 80°C for 10 minutes to methylate the fatty acids.

-

-

Extraction of FAMEs:

-

Cool the sample to room temperature.

-

Add 1.25 mL of a hexane:methyl tert-butyl ether (1:1, v/v) mixture.

-

Vortex vigorously for 10 minutes.

-

Add 3 mL of 0.3 M NaOH to wash the organic phase.

-

Centrifuge at 1,000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper organic phase containing the FAMEs to a clean glass vial.

-

-

GC-MS Analysis:

-

Inject 1 µL of the FAMEs extract into a gas chromatograph equipped with a mass spectrometer.

-

GC Conditions (Example):

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 5°C/min, and hold for 10 minutes.

-

Injector Temperature: 250°C.

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 50-550.

-

-

Identification and Quantification: Identify FAMEs by comparing their mass spectra and retention times to those of authentic standards and library databases (e.g., NIST). Quantify the relative abundance of each fatty acid by integrating the peak areas.

-

Purification of Branched-Chain α-Keto Acid Decarboxylase (BCKA)

Objective: To isolate the BCKA enzyme complex for in vitro studies.

Principle: The enzyme is purified from bacterial cell lysates using a combination of chromatographic techniques. This protocol is adapted from methods used for purifying the enzyme from Pseudomonas putida and bovine kidney.[1]

Protocol:

-

Cell Lysis:

-

Resuspend a large pellet of bacterial cells (e.g., from a 10 L culture) in a lysis buffer (e.g., 50 mM potassium phosphate, pH 7.0, 1 mM EDTA, 1 mM DTT, and protease inhibitors).

-

Lyse the cells using a French press or sonication.

-

Clarify the lysate by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

-

-

Ammonium (B1175870) Sulfate (B86663) Precipitation:

-

Slowly add solid ammonium sulfate to the supernatant to a final saturation of 30-60% (this range should be optimized).

-

Stir for 30 minutes at 4°C and then centrifuge to collect the precipitated protein.

-

Resuspend the pellet in a minimal volume of lysis buffer and dialyze against the same buffer.

-

-

Ion-Exchange Chromatography:

-

Load the dialyzed protein solution onto a DEAE-Sepharose or Q-Sepharose column pre-equilibrated with lysis buffer.

-

Wash the column with the same buffer.

-

Elute the bound proteins with a linear gradient of NaCl (e.g., 0-0.5 M) in the lysis buffer.

-

Collect fractions and assay for BCKA decarboxylase activity.

-

-

Hydrophobic Interaction Chromatography:

-

Pool the active fractions and add ammonium sulfate to a final concentration of 1 M.

-

Load the sample onto a Phenyl-Sepharose column pre-equilibrated with lysis buffer containing 1 M ammonium sulfate.

-

Elute with a decreasing linear gradient of ammonium sulfate (e.g., 1-0 M).

-

Collect fractions and assay for activity.

-

-

Gel Filtration Chromatography:

-

Concentrate the active fractions and load them onto a size-exclusion column (e.g., Superdex 200) pre-equilibrated with lysis buffer.

-

Elute with the same buffer to separate proteins based on size.

-

Collect fractions and assess purity by SDS-PAGE.

-

Enzyme Assay: BCKA decarboxylase activity can be measured by monitoring the reduction of NAD⁺ to NADH at 340 nm in the presence of the α-keto acid substrate, Coenzyme A, and thiamine (B1217682) pyrophosphate.

Stable Isotope Labeling and Flux Analysis

Objective: To trace the metabolic origin of the carbon atoms in 13-methyltetradecanoic acid.

Principle: Bacteria are grown in a medium containing a stable isotope-labeled precursor (e.g., ¹³C-labeled valine or glucose). The incorporation of the isotope into the fatty acids is then analyzed by GC-MS, allowing for the determination of precursor contribution and metabolic flux.

Protocol:

-

Culture Conditions:

-

Prepare a defined minimal medium where the carbon source (e.g., glucose) or a specific precursor (e.g., valine) is replaced with its ¹³C-labeled counterpart.

-

Inoculate the medium with the bacterial strain and grow to the desired cell density.

-

-

Fatty Acid Extraction and Derivatization:

-

Harvest the cells and extract the fatty acids as described in Protocol 4.1.

-

Prepare FAMEs as previously detailed.

-

-

GC-MS Analysis for Isotope Incorporation:

-

Analyze the FAMEs by GC-MS.

-

Determine the mass isotopomer distribution for the molecular ion or characteristic fragment ions of the FAME of 13-methyltetradecanoic acid.

-

The shift in the mass spectrum compared to unlabeled standards indicates the number of ¹³C atoms incorporated.

-

-

Data Analysis:

-

Correct for the natural abundance of ¹³C.

-

Calculate the fractional labeling of the fatty acid to determine the contribution of the labeled precursor to its synthesis.

-

This data can be used in metabolic flux analysis models to quantify the flow of carbon through the biosynthetic pathway.

-

Mandatory Visualizations

Experimental Workflow for Pathway Elucidation

The following diagram illustrates a typical experimental workflow for investigating the biosynthesis pathway of 13-methyltetradecanoic acid.

Conclusion

The biosynthesis of 13-methyltetradecanoic acid in bacteria is a well-defined pathway that relies on the generation of a specific branched-chain primer followed by elongation via the FASII system. The key enzymes, particularly BCKA decarboxylase and FabH, play crucial roles in determining the production of this iso-fatty acid. While the overall pathway is understood, further research is needed to fully characterize the kinetics and regulation of each enzymatic step in the synthesis of this specific fatty acid. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate this important metabolic pathway, with potential implications for the development of novel therapeutics and biotechnological applications.

References

- 1. Purification of a branched-chain keto acid dehydrogenase from Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. gcms.cz [gcms.cz]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. asm.org [asm.org]

- 7. Purification and characterization of branched chain α-keto acid dehydrogenase complex of bovine kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

13-Methyltetradecanoic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 13-Methyltetradecanoic acid (13-MTD), a branched-chain saturated fatty acid with significant potential in oncological research. The document details its chemical properties, biological activity, and the experimental protocols necessary for its study, tailored for a scientific audience.

Core Compound Data

13-Methyltetradecanoic acid, also known as isopentadecanoic acid, is a notable fatty acid due to its demonstrated anti-tumor properties.[1] Below are its key chemical identifiers and properties.

| Property | Value | Citations |

| CAS Number | 2485-71-4 | [1][2][3] |

| Molecular Formula | C₁₅H₃₀O₂ | [1][2][3] |

| Molecular Weight | 242.40 g/mol | [1][2][3] |

| Synonyms | Isopentadecanoic acid, 13-Methylmyristic acid, Subtilopentadecanoic acid | [2] |

| Physical Form | Solid | |

| Solubility | Soluble in ethanol, chloroform, and ether. | [3] |

| Storage | Store at -20°C under desiccating conditions. | [3] |

Biological Significance and Mechanism of Action

13-Methyltetradecanoic acid has been identified as a potent inducer of apoptosis in various human cancer cell lines, including T-cell lymphomas, bladder cancer, breast cancer, and prostate cancer.[4] Originally purified from a soy fermentation product, this fatty acid has demonstrated efficacy both in vitro and in vivo with low toxicity, making it a candidate for further investigation as a chemotherapeutic agent.

The primary mechanism of action involves the induction of mitochondrial-mediated apoptosis. Research has shown that 13-MTD exerts its anti-tumor effects by modulating key signaling pathways that govern cell survival and proliferation.

Key Signaling Pathway Involvement:

-

AKT Pathway: 13-MTD has been shown to inhibit the phosphorylation of AKT, a crucial kinase in cell survival pathways.[4] Down-regulation of phosphorylated AKT (p-AKT) disrupts pro-survival signals, thereby sensitizing cancer cells to apoptosis.[4]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also regulated by 13-MTD to induce apoptosis.[1]

-

Caspase Activation: The inhibition of survival pathways culminates in the activation of executioner caspases, such as caspase-3.[4] Activated caspase-3 then cleaves critical cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4]

The following diagram illustrates the proposed signaling pathway for 13-MTD-induced apoptosis.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of 13-Methyltetradecanoic acid.

Cell Viability Assessment (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine cell viability and proliferation. It is based on the reduction of a water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases to produce a colored formazan (B1609692) product, the absorbance of which is proportional to the number of living cells.

Materials:

-

96-well cell culture plates

-

Complete cell culture medium

-

13-Methyltetradecanoic acid (13-MTD) stock solution (dissolved in an appropriate solvent, e.g., ethanol)

-

Cell Counting Kit-8 (CCK-8) reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of 13-MTD in culture medium. Remove the old medium from the wells and add 100 µL of the 13-MTD dilutions. Include a solvent control group (medium with the same concentration of solvent used for the 13-MTD stock) and an untreated control group (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Assay: Add 10 µL of CCK-8 solution to each well. Be careful not to introduce bubbles.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Calculation: Cell viability (%) = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100.

Apoptosis Detection (Annexin V & Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.

Materials:

-

6-well cell culture plates

-

13-MTD treated and control cells

-

Phosphate-Buffered Saline (PBS)

-

1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Preparation: Culture and treat cells with 13-MTD as desired. Include both negative (untreated) and positive controls.

-

Harvesting: Harvest approximately 1-5 x 10⁵ cells by centrifugation (e.g., 400 x g for 5 minutes). For adherent cells, use a gentle cell scraper or trypsinization.

-

Washing: Wash the cells once with cold PBS and centrifuge again. Carefully aspirate the supernatant.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

PI Staining: Add 5 µL of PI staining solution.

-

Final Volume Adjustment: Add 400 µL of 1X Binding Buffer to each tube.

-

Analysis: Analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect specific proteins (e.g., Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, p-AKT, AKT) in cell lysates.

Materials:

-

13-MTD treated and control cells

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-cleaved PARP, anti-p-AKT)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse treated and control cell pellets with ice-cold RIPA buffer. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system. The band intensity corresponds to the level of protein expression. A loading control like GAPDH or β-actin should be used to ensure equal protein loading.

References

An In-depth Technical Guide to 13-Methyltetradecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 13-methyltetradecanoic acid, a branched-chain saturated fatty acid with significant biological activity. It covers its nomenclature, physicochemical properties, relevant experimental protocols, and its role in cellular signaling pathways, particularly in the context of cancer research.

Nomenclature: Synonyms and Alternative Names

13-Methyltetradecanoic acid is known by a variety of names in scientific literature and chemical databases. Proper identification is crucial for accurate research and data correlation. The compound's IUPAC name is 13-methyltetradecanoic acid . Other commonly used synonyms and identifiers are listed below.

| Type | Name/Identifier |

| Systematic Name | 13-Methyltetradecanoic acid |

| Common Names | Isopentadecanoic acid[1][2], 13-Methylmyristic acid[1][3] |

| Other Names | Subtilopentadecanoic acid[1][2], iso-C15:0, 15:0 iso[4] |

| CAS Number | 2485-71-4[3][4] |

| PubChem CID | 151014[3] |

| ChEBI ID | CHEBI:39250[3] |

| LIPID MAPS ID | LMFA01020009 |

| Abbreviation | 13-MTD[3] |

Physicochemical and Spectroscopic Data

The structural and chemical properties of 13-methyltetradecanoic acid are summarized below. These data are essential for its handling, analysis, and application in experimental settings.

General and Physical Properties

| Property | Value |

| Molecular Formula | C₁₅H₃₀O₂[4] |

| Molecular Weight | 242.40 g/mol [2] |

| Appearance | Solid |

| Melting Point | 50.2 °C[5] |

| Boiling Point | 189 °C (at 12 Torr)[5] |

| Solubility | Soluble in Chloroform, Ethanol, and Ether[5] |

| Density (Predicted) | 0.894 ± 0.06 g/cm³[5] |

Spectroscopic and Chromatographic Data

| Parameter | Value |

| Kovats Retention Index (Std polar) | 2776[2] |

| Kovats Retention Index (Semi-std non-polar) | 1842, 1856[2] |

Experimental Protocols

This section details methodologies for the synthesis and analysis of 13-methyltetradecanoic acid, compiled from established research.

Chemical Synthesis via Wittig Reaction

A convenient synthesis method for 13-methyltetradecanoic acid involves the elongation of an undecanoic acid chain using a Wittig reaction.[1][6]

Workflow Overview:

-

Starting Material: Bromo-undecanoic acid ethyl ester.

-

Phosphonium (B103445) Salt Formation: React the starting material with triphenylphosphine (B44618) to form the corresponding triphenylphosphonium salt.

-

Ylide Generation: Treat the phosphonium salt with a strong base, such as sodium methoxide, to generate the Wittig reagent (an ylide).

-

Wittig Reaction: Add isobutyraldehyde (B47883) to the ylide solution. The ylide attacks the aldehyde, leading to the formation of a carbon-carbon double bond and elongating the chain.

-

Hydrogenation: The resulting unsaturated fatty acid ester is hydrogenated to saturate the double bond.

-

Saponification: The ester is hydrolyzed (e.g., with KOH) to yield the free fatty acid, 13-methyltetradecanoic acid.

-

Purification: The final product can be purified using techniques like column chromatography over activated silica (B1680970) gel to achieve high purity (>99%).[1][6]

Caption: Workflow for the chemical synthesis of 13-MTD.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the extraction and quantification of total fatty acids, including 13-methyltetradecanoic acid, from biological samples. The method uses deuterated internal standards for accurate quantification.[7]

1. Sample Preparation and Lipid Extraction:

-

For cellular samples (~0.5-2 million cells), add 100 µL of a deuterated internal standard mix.

-

Lyse cells with two volumes of methanol (B129727) and acidify with HCl to a final concentration of 25 mM.

-

For total fatty acid analysis, perform saponification by adding 500 µL of 1N KOH in methanol and incubating for 1 hour at an elevated temperature. Neutralize with 1N HCl.

-

Extract the fatty acids by adding 1 mL of iso-octane, vortexing, and centrifuging (3000 x g, 1 min) to separate the layers.

-

Collect the upper iso-octane layer. Repeat the extraction for a total of two extractions.

2. Derivatization:

-

Dry the pooled iso-octane extracts under a vacuum (e.g., using a SpeedVac).

-

To the dried residue, add 25 µL of 1% pentafluorobenzyl (PFB) bromide in acetonitrile (B52724) and 25 µL of 1% diisopropylethylamine in acetonitrile.

-

Incubate at room temperature for 20 minutes to form PFB esters of the fatty acids.

-

Dry the derivatized sample again under vacuum.

3. GC-MS Analysis:

-

Re-dissolve the dried PFB esters in 50 µL of iso-octane.

-

Inject 1 µL of the sample into the GC-MS system.

-

GC Conditions: Use a suitable capillary column (e.g., Zebron ZB-5MSi). A typical temperature program starts at 60°C and ramps to 300°C at a rate of 4°C/min.[8]

-

MS Conditions: Use negative ion chemical ionization (NICI) for high sensitivity of PFB esters. Monitor the appropriate ions for the analyte and the deuterated internal standard.

-

Quantification: Create a standard curve using known concentrations of unlabeled fatty acid standards and a fixed amount of the internal standard. The ratio of the analyte peak area to the internal standard peak area is used to calculate the concentration in the unknown samples.

Biological Activity and Signaling Pathways

13-Methyltetradecanoic acid was first identified as a potent anti-cancer agent purified from a soy fermentation product.[3] It exhibits cytotoxic effects against a range of human cancer cell lines, including T-cell lymphomas, bladder, and breast cancer cells, primarily by inducing programmed cell death (apoptosis).[3][9]

Induction of Apoptosis via Akt/NF-κB Pathway

The primary mechanism of 13-MTD-induced apoptosis involves the modulation of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.[3][9]

Mechanism of Action:

-

Inhibition of Akt Phosphorylation: 13-MTD treatment leads to a significant decrease in the phosphorylation of Akt (p-Akt), thereby inactivating it.[3][9][10]

-

Downregulation of NF-κB: Inactivated Akt can no longer phosphorylate and activate its downstream targets, including the NF-κB pathway, a key pro-survival signaling cascade.[9][10]

-

Caspase Activation: The inhibition of these survival signals leads to the activation of the executioner caspase cascade. Specifically, 13-MTD induces the cleavage of pro-caspase-3 into its active form, caspase-3.[9][10]

-

Apoptosis Execution: Activated caspase-3 proceeds to cleave key cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[10][11]

Caption: 13-MTD inhibits Akt, leading to caspase-3 activation.

References

- 1. Synthesis of the isofatty acid 13-methyl-tetradecanoic acid and its triglyceride | Grasas y Aceites [grasasyaceites.revistas.csic.es]

- 2. 13-Methyltetradecanoic Acid | C15H30O2 | CID 151014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 13-Methyltetradecanoic acid - Wikipedia [en.wikipedia.org]

- 4. larodan.com [larodan.com]

- 5. 2485-71-4 CAS MSDS (13-METHYLTETRADECANOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Synthesis of the isofatty acid 13-methyl-tetradecanoic acid and its triglyceride [agris.fao.org]

- 7. lipidmaps.org [lipidmaps.org]

- 8. mdpi.com [mdpi.com]

- 9. 13-Methyltetradecanoic Acid Exhibits Anti-Tumor Activity on T-Cell Lymphomas In Vitro and In Vivo by Down-Regulating p-AKT and Activating Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 13-methyltetradecanoic acid exhibits anti-tumor activity on T-cell lymphomas in vitro and in vivo by down-regulating p-AKT and activating caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 13-Methyltetradecanoic Acid Exhibits Anti-Tumor Activity on T-Cell Lymphomas In Vitro and In Vivo by Down-Regulating p-AKT and Activating Caspase-3 | PLOS One [journals.plos.org]

The Pivotal Role of 13-Methyltetradecanoic Acid in Microbial Physiology: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

13-Methyltetradecanoic acid, an iso-branched saturated fatty acid (iso-C15:0), is a crucial component of the cell membrane in many bacterial species. Its presence and concentration are integral to maintaining membrane fluidity and function, particularly in response to environmental stressors such as temperature fluctuations. This technical guide provides an in-depth exploration of the biosynthesis, physiological functions, and regulatory importance of 13-methyltetradecanoic acid in microbes. It includes a summary of quantitative data, detailed experimental protocols for its study, and diagrams of relevant biochemical pathways to serve as a comprehensive resource for researchers in microbiology, biochemistry, and pharmacology.

Introduction

Branched-chain fatty acids (BCFAs), including the iso and anteiso series, are major constituents of membrane lipids in numerous bacteria.[1][2] Unlike the straight-chain fatty acids commonly found in eukaryotes, BCFAs play a specialized role in modulating the physical properties of the bacterial cell membrane. 13-Methyltetradecanoic acid (iso-C15:0) is a prominent member of the iso-branched fatty acid family, characterized by a methyl group at the penultimate carbon atom from the acyl chain terminus.[3] Its unique structure influences the packing of phospholipid acyl chains, thereby affecting membrane fluidity, permeability, and the function of embedded proteins. Understanding the role of this fatty acid is critical for elucidating mechanisms of microbial adaptation and for identifying novel targets for antimicrobial drug development.

Biosynthesis of 13-Methyltetradecanoic Acid

The de novo synthesis of 13-methyltetradecanoic acid and other branched-chain fatty acids in bacteria utilizes precursors derived from branched-chain amino acids.[4][5] The biosynthesis pathway diverges from that of straight-chain fatty acids at the initial priming step.

The synthesis of iso-C15:0 is typically initiated with isobutyryl-CoA, which is derived from the branched-chain amino acid valine. Isobutyryl-CoA serves as the starter unit for the fatty acid synthase (FASII) system.[6] This primer is elongated by the sequential addition of two-carbon units from malonyl-CoA. The key enzyme initiating this process is β-ketoacyl-ACP synthase III (FabH), which condenses the branched-chain acyl-CoA primer with malonyl-ACP.[3][6] Subsequent rounds of elongation, reduction, and dehydration are carried out by the enzymes of the FASII pathway to produce the final 15-carbon chain.

References

- 1. Unsaturated and branched chain-fatty acids in temperature adaptation of Bacillus subtilis and Bacillus megaterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Xanthomonas campestris FabH is required for branched-chain fatty acid and DSF-family quorum sensing signal biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

The Occurrence of 13-Methyltetradecanoic Acid in Food Sources: A Technical Guide

Abstract

13-Methyltetradecanoic acid, also known as isopentadecanoic acid (iso-C15:0), is a branched-chain saturated fatty acid increasingly recognized for its presence in various food sources and its potential biological activities. This technical guide provides an in-depth overview of the occurrence of 13-methyltetradecanoic acid in the food supply, with a particular focus on dairy products, ruminant meats, and fermented foods. Detailed experimental protocols for the extraction and quantification of this fatty acid are presented, alongside a summary of its known effects on cellular signaling pathways. This document is intended for researchers, scientists, and professionals in the fields of food science, nutrition, and drug development.

Introduction

13-Methyltetradecanoic acid (13-MTD) is a saturated fatty acid characterized by a methyl group at the thirteenth carbon of a tetradecanoic acid backbone.[1] Unlike its straight-chain counterparts, 13-MTD is not synthesized de novo in humans and its presence in human tissues is primarily a result of dietary intake.[2] This fatty acid is of particular interest due to its documented biological activities, including its potential as an anti-cancer agent.[3] This guide aims to consolidate the current knowledge on the distribution of 13-MTD in common food sources and provide the necessary technical information for its analysis and further research.

Occurrence of 13-Methyltetradecanoic Acid in Food

The primary dietary sources of 13-MTD are products from ruminant animals and certain fermented foods. The microbial populations in the rumen of animals like cows and sheep play a crucial role in the synthesis of branched-chain fatty acids, which are subsequently incorporated into their milk and tissues.[4][5]

Dairy Products

Milk and dairy products are significant contributors of 13-MTD to the human diet. The concentration of branched-chain fatty acids (BCFAs) in the milk of various mammals (excluding humans) typically ranges from 2% to 6% of the total fatty acids. Within this fraction, iso-15:0 (13-MTD) is one of the more abundant BCFAs. Fermentation of dairy products can further influence the fatty acid profile, with some studies indicating a higher content of BCFAs in fermented dairy products.

Ruminant Meats

Meat from ruminants, such as beef and lamb, also contains 13-MTD. The fatty acid composition of mutton fat has been shown to include 13-methyltetradecanoic acid.[4][5] The concentration of BCFAs in meat is influenced by the animal's diet, with grass-fed animals potentially having a different fatty acid profile compared to those fed concentrates.

Fermented Foods

Fermented foods, particularly those involving bacterial fermentation, can be a notable source of 13-MTD. For instance, 13-MTD was originally purified from a soy fermentation product.[3] Research on Asian fermented foods has shown that products like nattō, a fermented soybean dish, contain significant levels of BCFAs. In nattō, BCFAs can constitute approximately 1.00% ± 0.64% of the total fatty acids, with the major BCFAs being C14-17 iso- and anteiso- forms.

Other Sources

Trace amounts of 13-MTD can also be found in some marine organisms and certain plants. However, compared to dairy, ruminant meat, and specific fermented foods, these sources are generally considered minor contributors to the dietary intake of this fatty acid.

Quantitative Data Summary

The following table summarizes the available quantitative data on the occurrence of 13-Methyltetradecanoic acid and related branched-chain fatty acids in various food sources. It is important to note that the concentration of 13-MTD can vary depending on factors such as animal feed, processing methods, and the specific microbial strains used in fermentation.

| Food Source Category | Specific Food Item | Analyte | Concentration | Reference |

| Dairy | Mammalian Milk (general) | Total Branched-Chain Fatty Acids (BCFA) | 2 - 6% of total fatty acids | |

| Cow's Milk | iso-15:0 (13-MTD) | Abundant within the BCFA fraction | ||

| Ruminant Meat | Mutton Fat | 13-Methyltetradecanoic Acid | Present | [4][5] |

| Fermented Foods | Nattō (Fermented Soybeans) | Total Branched-Chain Fatty Acids (BCFA) | 1.00 ± 0.64% of total fatty acids |

Experimental Protocols for Analysis

The accurate quantification of 13-Methyltetradecanoic acid in food matrices typically involves lipid extraction, derivatization to a more volatile form, and analysis by gas chromatography-mass spectrometry (GC-MS).

Lipid Extraction

A modified Folch or Bligh-Dyer method is commonly employed for the extraction of total lipids from food samples.

Protocol:

-

Homogenize a known weight of the food sample.

-

Add a 2:1 (v/v) mixture of chloroform (B151607):methanol to the homogenized sample and vortex thoroughly.

-

Add 0.2 volumes of a 0.9% NaCl solution and vortex again to induce phase separation.

-

Centrifuge the mixture to achieve clear separation of the layers.

-

Carefully collect the lower chloroform layer containing the lipids using a Pasteur pipette.

-

Evaporate the solvent under a stream of nitrogen gas to obtain the total lipid extract.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC analysis, the fatty acids are typically converted to their corresponding methyl esters.

Protocol:

-

Resuspend the dried lipid extract in a known volume of toluene.

-

Add a solution of 1% sulfuric acid in methanol.

-

Heat the mixture at 50°C for 2 hours.

-

After cooling, add a saturated solution of sodium bicarbonate to neutralize the reaction.

-

Extract the FAMEs with hexane (B92381).

-

Wash the hexane layer with water and dry it over anhydrous sodium sulfate.

-

The hexane solution containing the FAMEs is then ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Capillary column suitable for FAME analysis (e.g., a polar column like a BPX70 or a non-polar column like a DB-5ms).

Typical GC Conditions:

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp to 180°C at 10°C/minute, hold for 5 minutes.

-

Ramp to 240°C at 5°C/minute, hold for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Split or splitless, depending on the concentration.

Typical MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-550.

-

Identification: Based on retention time compared to a 13-Methyltetradecanoic acid standard and the characteristic mass spectrum.

-

Quantification: By creating a calibration curve using a certified standard of 13-Methyltetradecanoic acid. An internal standard (e.g., heptadecanoic acid) should be used for improved accuracy.

Signaling Pathways and Biological Activity

13-Methyltetradecanoic acid has been shown to exhibit anti-cancer properties by inducing apoptosis (programmed cell death) in certain cancer cell lines. The primary mechanism identified involves the modulation of the PI3K/AKT and MAPK signaling pathways.

Downregulation of the AKT Signaling Pathway

Research has demonstrated that 13-MTD can inhibit the phosphorylation of AKT, a key protein kinase that promotes cell survival and inhibits apoptosis. By down-regulating the activity of AKT, 13-MTD allows for the activation of pro-apoptotic proteins.

Activation of Caspase-3

The inhibition of the AKT pathway by 13-MTD leads to the downstream activation of caspase-3, a critical executioner caspase in the apoptotic cascade. Activated caspase-3 then cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Involvement of the MAPK Pathway

The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Some studies suggest that the apoptotic effects of 13-MTD may also be mediated through its influence on the MAPK pathway, although the precise mechanisms are still under investigation.

Visualizations

Caption: Experimental workflow for the analysis of 13-Methyltetradecanoic acid in food samples.

Caption: Proposed signaling pathway of 13-Methyltetradecanoic acid-induced apoptosis.

Conclusion

13-Methyltetradecanoic acid is a naturally occurring branched-chain fatty acid found primarily in dairy products, ruminant meats, and certain fermented foods. Its presence in the human diet is of growing interest due to its potential health implications, particularly its anti-cancer activities. The analytical methods for its quantification are well-established, relying on GC-MS for accurate and sensitive detection. Further research is warranted to fully elucidate the concentration of 13-MTD in a wider variety of food products and to further unravel the molecular mechanisms underlying its biological effects. This guide provides a foundational resource for scientists and researchers to advance our understanding of this unique dietary fatty acid.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative analyses for several nutrients and volatile components during fermentation of soybean by Bacillus subtilis natto [pubmed.ncbi.nlm.nih.gov]

- 4. Serum pentadecanoic acid (15:0), a short-term marker of dairy food intake, is inversely associated with incident type 2 diabetes and its underlying disorders1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pentadecanoic acid in serum as a marker for intake of milk fat: relations between intake of milk fat and metabolic risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: Extraction of 13-Methyltetradecanoic Acid from Bacterial Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

13-Methyltetradecanoic acid is a branched-chain fatty acid found in various bacterial species and has been noted for its potential biological activities, including inducing apoptosis in certain cancer cells.[1] Accurate quantification and analysis of this fatty acid from bacterial sources are crucial for research in microbial metabolism, drug discovery, and bacterial identification. This document provides a detailed protocol for the extraction of total fatty acids, including 13-methyltetradecanoic acid, from bacterial cells, followed by their conversion to fatty acid methyl esters (FAMEs) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

The presented protocol is a comprehensive method adapted from established lipid extraction techniques, such as the Bligh and Dyer method, and is suitable for both qualitative and quantitative analyses.[2][3][4]

Data Presentation

For accurate quantification, a calibration curve should be generated using a certified standard of methyl 13-methyltetradecanoate (B1259418). The inclusion of an internal standard, such as pentadecanoic acid (C15:0) or heptadecanoic acid (C17:0), which are not typically abundant in many bacterial species, is crucial for correcting variations in extraction efficiency and sample injection volume.[2]

Table 1: Example Calibration Data for Methyl 13-methyltetradecanoate

| Standard Concentration (µg/mL) | Peak Area of Methyl 13-methyltetradecanoate | Peak Area of Internal Standard (C17:0) | Response Factor (Analyte Area / IS Area) |

| 1 | 50,000 | 1,000,000 | 0.05 |

| 5 | 255,000 | 1,010,000 | 0.25 |

| 10 | 510,000 | 1,005,000 | 0.51 |

| 25 | 1,270,000 | 995,000 | 1.28 |

| 50 | 2,550,000 | 1,000,000 | 2.55 |

| 100 | 5,100,000 | 998,000 | 5.11 |

Note: This is example data. Actual values will vary depending on the instrument and conditions.

Table 2: Expected Fatty Acid Profile from a Bacterial Sample (Example)

| Fatty Acid Methyl Ester | Retention Time (min) | Abundance (%) |

| Methyl myristate (C14:0) | 12.5 | 15.2 |

| Methyl 13-methyltetradecanoate | 13.1 | 5.8 |

| Methyl pentadecanoate (B1260718) (C15:0) | 13.8 | 2.1 |

| Methyl palmitate (C16:0) | 15.2 | 45.3 |

| Methyl palmitoleate (B1233929) (C16:1) | 15.5 | 10.5 |

| Methyl heptadecanoate (C17:0) - IS | 16.4 | N/A |

| Methyl stearate (B1226849) (C18:0) | 17.5 | 8.9 |

| Methyl oleate (B1233923) (C18:1) | 17.8 | 12.1 |

Note: The relative abundance of 13-methyltetradecanoic acid will vary significantly depending on the bacterial species and growth conditions.

Experimental Protocol

This protocol details the extraction of total fatty acids from bacterial cells and their subsequent methylation for GC-MS analysis.[2][3]

Materials and Reagents

-

Bacterial cell culture

-

Methanol (B129727) (HPLC grade)

-

Chloroform (B151607) (HPLC grade)

-

Hexane (B92381) (GC grade)[2]

-

Sodium bicarbonate (NaHCO₃) solution (100 mg/mL in deionized water)[2]

-

Glacial acetic acid[2]

-

Internal standard solution (e.g., 10 mg/mL Heptadecanoic acid in ethanol)

-

Methyl 13-methyltetradecanoate standard (for calibration)

-

Glass centrifuge tubes with PTFE-lined caps

-

Vortex mixer

-

Centrifuge

-

Heating block or water bath

-

Nitrogen gas stream for solvent evaporation

-

GC-MS system

Procedure

Part 1: Lipid Extraction

-

Cell Harvesting: Collect 2-5 mL of bacterial culture in the late stationary phase into a glass centrifuge tube.[2] Centrifuge at 4,700 RPM for 10 minutes to pellet the cells.[5]

-

Supernatant Removal: Carefully decant or aspirate the supernatant.

-

Cell Lysis and Lipid Extraction:

-

Add a known amount of internal standard to the cell pellet.

-

Add 100 µL of glacial acetic acid to acidify the sample and vortex to mix.[2]

-

Add 5 mL of a 1:1 (v/v) mixture of chloroform and methanol using a glass pipette.[2]

-

Vortex the mixture thoroughly for 5 minutes to ensure cell lysis and lipid extraction.

-

-

Phase Separation:

-

Add 2.5 mL of deionized water to the mixture to induce phase separation.

-

Vortex for 1 minute and then centrifuge at 1,000 x g for 10 minutes to separate the phases.[2]

-

-

Collection of Organic Phase: The bottom layer is the chloroform phase containing the lipids. Carefully collect this layer using a glass Pasteur pipette and transfer it to a clean glass tube.

-

Solvent Evaporation: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen.[3] The dried lipid extract can be stored at -20°C if necessary.

Part 2: Fatty Acid Methylation (Acid Catalysis)

-

Methylation Reaction:

-

Reaction Quenching:

-

Cool the tube to room temperature.

-

Add 5 mL of the 100 mg/mL NaHCO₃ solution to quench the reaction.[2]

-

-

FAME Extraction:

Part 3: GC-MS Analysis

-

Injection: Inject 1-2 µL of the hexane extract into the GC-MS.

-

GC Conditions (Example):

-

Column: DB-5ms or equivalent (30 m x 0.25 mm ID x 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Program: Initial temperature of 100°C for 2 min, ramp to 250°C at 4°C/min.[3]

-

Injector Temperature: 250°C

-

-

MS Conditions (Example):

-

Ion Source: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 45-350[6]

-

-

Data Analysis: Identify the methyl 13-methyltetradecanoate peak based on its retention time and mass spectrum compared to a pure standard. Quantify the amount using the calibration curve and the internal standard.

Visualization

Experimental Workflow Diagram

Caption: Workflow for the extraction and analysis of 13-Methyltetradecanoic acid.

References

- 1. 13-Methyltetradecanoic acid - Wikipedia [en.wikipedia.org]

- 2. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. repozytorium.umk.pl [repozytorium.umk.pl]

- 5. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes: 13-Methyltetradecanoic Acid in Cancer Cell Apoptosis Research

Introduction

13-Methyltetradecanoic acid (13-MTD) is a saturated branched-chain fatty acid identified as a potent anti-cancer agent.[1][2][3] Originally purified from a soy fermentation product, 13-MTD has demonstrated the ability to inhibit the growth of various human cancer cell lines, both in vitro and in vivo, by inducing programmed cell death, or apoptosis.[1][4][5][6] Its efficacy against cell lines from breast, prostate, liver, bladder, and T-cell non-Hodgkin's lymphoma has been documented.[5][6][7] A key advantage of 13-MTD is its ability to induce apoptosis in cancer cells without significant toxic side effects on normal cells, suggesting its potential as a chemotherapeutic agent.[1][4][5][6]

Mechanism of Action

13-Methyltetradecanoic acid triggers apoptosis in cancer cells primarily through the mitochondrial-mediated pathway.[2][7] The process involves the regulation of key signaling pathways, including the AKT and MAPK pathways.[2][7]

In human bladder cancer cells, 13-MTD exposure leads to:

-

Regulation of Bcl-2 Family Proteins: It down-regulates the anti-apoptotic protein Bcl-2 and up-regulates the pro-apoptotic protein Bax.[7]

-

Mitochondrial Dysfunction: The shift in the Bax/Bcl-2 ratio promotes mitochondrial dysfunction, leading to the release of cytochrome c from the mitochondria into the cytoplasm.[7]

-

Caspase Activation: Cytoplasmic cytochrome c activates a cascade of caspases, which are key executioner proteins in the apoptotic process.[7]

-

Modulation of Signaling Pathways: 13-MTD down-regulates the phosphorylation of AKT, a crucial regulator of cell survival, and activates the phosphorylation of p38 and c-Jun N-terminal kinase (JNK), which are involved in stress-induced apoptosis.[7]

In T-cell non-Hodgkin's lymphoma (T-NHL) cells, the mechanism involves:

-

Inhibition of AKT Phosphorylation: 13-MTD inhibits the phosphorylation of AKT, thereby disrupting a key cell survival pathway.[5][6][8]

-

Caspase-3 Activation: This leads to the cleavage and activation of pro-caspase-3.[5][6][8]

-

PARP Cleavage: Activated caspase-3 subsequently cleaves Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[5][6][8]

-

Inhibition of NF-κB Phosphorylation: The appearance of apoptotic cells is also accompanied by the inhibition of nuclear factor-kappa B (NF-κB) phosphorylation.[5][8]

Data Presentation

Table 1: In Vitro Efficacy of 13-Methyltetradecanoic Acid (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 (µg/mL) | Time (h) | Reference |

| K-562 | Chronic Myelogenous Leukemia | 10 - 25 | Not Specified | [1][4] |

| MCF7 | Breast Cancer | 10 - 25 | Not Specified | [1][4] |

| DU 145 | Prostate Cancer | 10 - 25 | Not Specified | [1][4] |

| NCI-SNU-1 | Stomach Cancer | 10 - 25 | Not Specified | [1][4] |

| SNU-423 | Hepatocellular Carcinoma | 10 - 25 | Not Specified | [1][4] |

| NCI-H1688 | Small Cell Lung Cancer | 10 - 25 | Not Specified | [1][4] |

| BxPC3 | Pancreatic Cancer | 10 - 25 | Not Specified | [1][4] |

| HCT 116 | Colorectal Cancer | 10 - 25 | Not Specified | [1][4] |

| Jurkat | T-cell Leukemia | 38.51 ± 0.72 | 24 | [5] |

| 25.74 ± 3.50 | 48 | [5] | ||

| 11.82 ± 0.90 | 72 | [5] | ||

| Hut78 | T-cell Lymphoma | 31.29 ± 2.27 | 48 | [5] |

| EL4 | T-cell Lymphoma | 31.53 ± 5.18 | 48 | [5] |

Table 2: In Vivo Efficacy of 13-Methyltetradecanoic Acid

Studies using xenograft mouse models demonstrate the potent in vivo anti-tumor activity of 13-MTD.

| Cell Line | Cancer Type | Animal Model | Treatment | Tumor Inhibition Rate | Reference |

| DU 145 | Prostate Cancer | Nude Mouse Orthotopic | Oral administration, once daily for ~40 days | 84.6% (P < 0.01) | [1][4] |

| LCI-D35 | Hepatocellular Carcinoma | Nude Mouse Orthotopic | Oral administration, once daily for ~40 days | 65.2% (P < 0.01) | [1][4] |

| Jurkat | T-cell Leukemia | Xenograft | Not Specified | 40% | [5][8] |

Table 3: Apoptosis Rates in T-NHL Cells Treated with 13-MTD

Flow cytometry analysis shows a dose-dependent increase in apoptosis in T-cell non-Hodgkin's lymphoma (T-NHL) cells after 48 hours of treatment.

| Cell Line | 13-MTD Concentration (µg/mL) | % Apoptotic Cells (Mean ± SD) |

| Jurkat | 0 | 4.80 ± 0.81 |

| 20 | 11.60 ± 1.21 | |

| 40 | 19.30 ± 1.56 | |

| 60 | 33.10 ± 2.51 | |

| 80 | 45.60 ± 3.12 | |

| Hut78 | 0 | 5.20 ± 0.75 |

| 20 | 9.80 ± 1.01 | |

| 40 | 15.60 ± 1.32 | |

| 60 | 25.40 ± 2.13 | |

| 80 | 38.90 ± 2.89 | |

| EL4 | 0 | 4.50 ± 0.68 |

| 20 | 8.90 ± 0.95 | |

| 40 | 14.20 ± 1.25 | |

| 60 | 22.80 ± 1.98 | |

| 80 | 35.40 ± 2.55 | |

| Data derived from figures in reference[5][9]. |

Experimental Protocols

Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of 13-MTD on the viability and proliferation of cancer cells.[7]

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

13-Methyltetradecanoic acid (13-MTD)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Prepare serial dilutions of 13-MTD in culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of 13-MTD (e.g., 10, 20, 40, 60, 80 µg/mL). Include a solvent control (e.g., ethanol (B145695) or DMSO) and an untreated control.

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the concentration of 13-MTD to determine the IC50 value.

Protocol 2: Apoptosis Detection by Flow Cytometry (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of cells undergoing apoptosis after treatment with 13-MTD.[5][9]

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Culture cells (e.g., 1x10⁶ cells/well in a 6-well plate) and treat with desired concentrations of 13-MTD for a specific duration (e.g., 24 or 48 hours).

-

Collect Cells: Harvest the cells by centrifugation. For adherent cells, use trypsinization and collect the supernatant containing floating cells.

-

Washing: Wash the cells twice with ice-cold PBS and resuspend the cell pellet in 1X Binding Buffer.

-